

# Application of C16 Galactosylceramide in Immune Cell Activation Studies

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## Compound of Interest

Compound Name: **C16 Galactosylceramide**

Cat. No.: **B019202**

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## Introduction

**C16 Galactosylceramide** (C16- $\alpha$ -GalCer) is a synthetic glycolipid antigen that serves as a potent and specific activator of invariant Natural Killer T (iNKT) cells. As a structural analog of the well-characterized  $\alpha$ -Galactosylceramide (KRN7000), which possesses a C26 acyl chain, C16- $\alpha$ -GalCer offers a valuable tool for dissecting the intricate mechanisms of iNKT cell-mediated immune responses. The length of the N-acyl chain of  $\alpha$ -Galactosylceramide analogues is a critical determinant of the resulting cytokine profile, influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) type immune responses. Generally, analogues with shorter acyl chains tend to elicit a more Th2-biased cytokine response, characterized by the production of interleukin-4 (IL-4). This makes C16- $\alpha$ -GalCer a particularly interesting molecule for studies aiming to modulate the nature of the immune response.

This document provides detailed application notes and protocols for the use of **C16 Galactosylceramide** in immune cell activation studies, targeting researchers, scientists, and professionals in drug development.

## Principle of Action

**C16 Galactosylceramide**, like other  $\alpha$ -Galactosylceramides, is presented by the non-classical MHC class I-like molecule, CD1d, which is expressed on the surface of various antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B cells.<sup>[1][2][3]</sup> The

glycolipid's acyl chain anchors within the hydrophobic grooves of the CD1d molecule, while the galactose headgroup is exposed. This CD1d-glycolipid complex is then recognized by the semi-invariant T cell receptor (TCR) expressed by iNKT cells.[3] This trimolecular interaction triggers the activation of iNKT cells, leading to the rapid secretion of a diverse array of cytokines, including interferon-gamma (IFN- $\gamma$ ) and IL-4.[2][4] These cytokines, in turn, orchestrate a downstream cascade of immune activation, influencing the function of other immune cells including NK cells, T cells, B cells, and DCs.[2][3]

## Data Presentation

The following tables summarize quantitative data on the effects of  $\alpha$ -Galactosylceramide and its analogues on immune cell activation. While specific data for C16- $\alpha$ -GalCer is limited in publicly available literature, the provided data for other acyl chain variants illustrates the expected trends and provides a framework for experimental design.

Table 1: In Vitro Cytokine Production by Murine Splenocytes Stimulated with  $\alpha$ -Galactosylceramide Analogues

$\alpha$ -GalCer Analogue	Concentration (ng/mL)	IFN- $\gamma$ (pg/mL)	IL-4 (pg/mL)	Th1/Th2 Bias
KRN7000 (C26:0)	100	2500 - 5000	1000 - 2000	Mixed Th1/Th2
C20:2 Analogue	100	500 - 1000	2000 - 4000	Th2-biased
C16:0 (Expected)	100	Lower than KRN7000	Higher than KRN7000	Th2-biased

Note: The data for KRN7000 and C20:2 are representative values compiled from multiple studies. The values for C16:0 are expected trends based on the established structure-activity relationship of  $\alpha$ -Galactosylceramide analogues.

Table 2: In Vitro Activation of Human Peripheral Blood Mononuclear Cells (PBMCs) with  $\alpha$ -Galactosylceramide

Cell Type	Stimulant	Concentration	Primary Cytokines Induced
Human iNKT Cells	$\alpha$ -Galactosylceramide	100 - 1000 ng/mL	IFN- $\gamma$ , IL-4, TNF- $\alpha$ , IL-2
Human NK Cells	(downstream of iNKT activation)	-	IFN- $\gamma$
Human B Cells	(downstream of iNKT activation)	-	Antibody Production

## Experimental Protocols

### Protocol 1: In Vitro Activation of Murine Splenocytes with C16 Galactosylceramide

Objective: To assess the ability of **C16 Galactosylceramide** to induce cytokine production from murine splenocytes.

#### Materials:

- **C16 Galactosylceramide**
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin)
- Spleen from a C57BL/6 mouse
- 96-well flat-bottom culture plates
- ELISA kits for murine IFN- $\gamma$  and IL-4
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Prepare Splenocyte Suspension:

- Aseptically harvest the spleen from a C57BL/6 mouse and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.
- Gently tease the spleen apart using sterile forceps and a syringe plunger to release the cells.
- Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of ACK lysis buffer to lyse red blood cells. Incubate for 1-2 minutes at room temperature.
- Add 9 mL of complete RPMI-1640 medium and centrifuge again.
- Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

- Cell Plating and Stimulation:
  - Adjust the splenocyte concentration to  $2 \times 10^6$  cells/mL in complete RPMI-1640 medium.
  - Plate 100 µL of the cell suspension ( $2 \times 10^5$  cells) into each well of a 96-well flat-bottom plate.
  - Prepare serial dilutions of **C16 Galactosylceramide** in complete RPMI-1640 medium (e.g., from 1 ng/mL to 1000 ng/mL).
  - Add 100 µL of the **C16 Galactosylceramide** dilutions to the respective wells. For the negative control, add 100 µL of medium only.
  - Incubate the plate for 48-72 hours in a CO<sub>2</sub> incubator at 37°C.
- Cytokine Analysis:
  - After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
  - Carefully collect the supernatant from each well.

- Measure the concentrations of IFN-γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

## Protocol 2: In Vitro Activation of Human PBMCs with C16 Galactosylceramide

Objective: To evaluate the activation of human iNKT cells within a PBMC population by **C16 Galactosylceramide**.

Materials:

- **C16 Galactosylceramide**
- Ficoll-Paque PLUS
- Human peripheral blood
- Complete RPMI-1640 medium
- 96-well round-bottom culture plates
- Flow cytometer
- Fluorochrome-conjugated antibodies against human CD3, Vα24-Jα18 TCR, IFN-γ, and IL-4
- Brefeldin A
- CO2 incubator (37°C, 5% CO2)

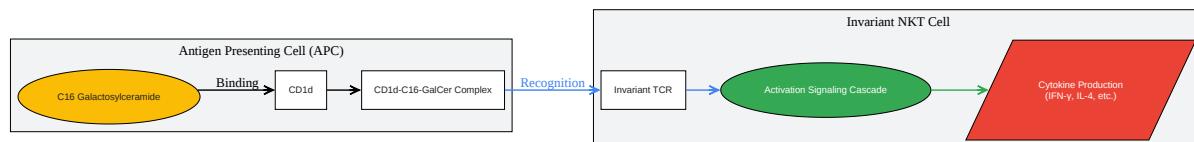
Procedure:

- Isolate PBMCs:
  - Dilute fresh human peripheral blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Carefully collect the buffy coat layer containing the PBMCs.
- Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
- Determine the cell concentration and viability.
- Cell Plating and Stimulation:
  - Adjust the PBMC concentration to  $1 \times 10^6$  cells/mL in complete RPMI-1640 medium.
  - Plate 200  $\mu$ L of the cell suspension ( $2 \times 10^5$  cells) into each well of a 96-well round-bottom plate.
  - Add **C16 Galactosylceramide** to the desired final concentration (e.g., 100 ng/mL). Include an unstimulated control.
  - Incubate the plate for 6 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - For the last 4 hours of incubation, add Brefeldin A (e.g., 10  $\mu$ g/mL) to each well to block cytokine secretion and allow for intracellular accumulation.
- Intracellular Cytokine Staining and Flow Cytometry:
  - After incubation, harvest the cells and wash with PBS.
  - Stain the cells with fluorochrome-conjugated antibodies against surface markers (CD3 and V $\alpha$ 24-J $\alpha$ 18 TCR) to identify iNKT cells.
  - Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
  - Stain for intracellular cytokines using fluorochrome-conjugated antibodies against IFN- $\gamma$  and IL-4.
  - Wash the cells and resuspend in FACS buffer.
  - Acquire the samples on a flow cytometer and analyze the percentage of IFN- $\gamma$  and IL-4 producing iNKT cells.

# Visualization of Signaling Pathways and Workflows

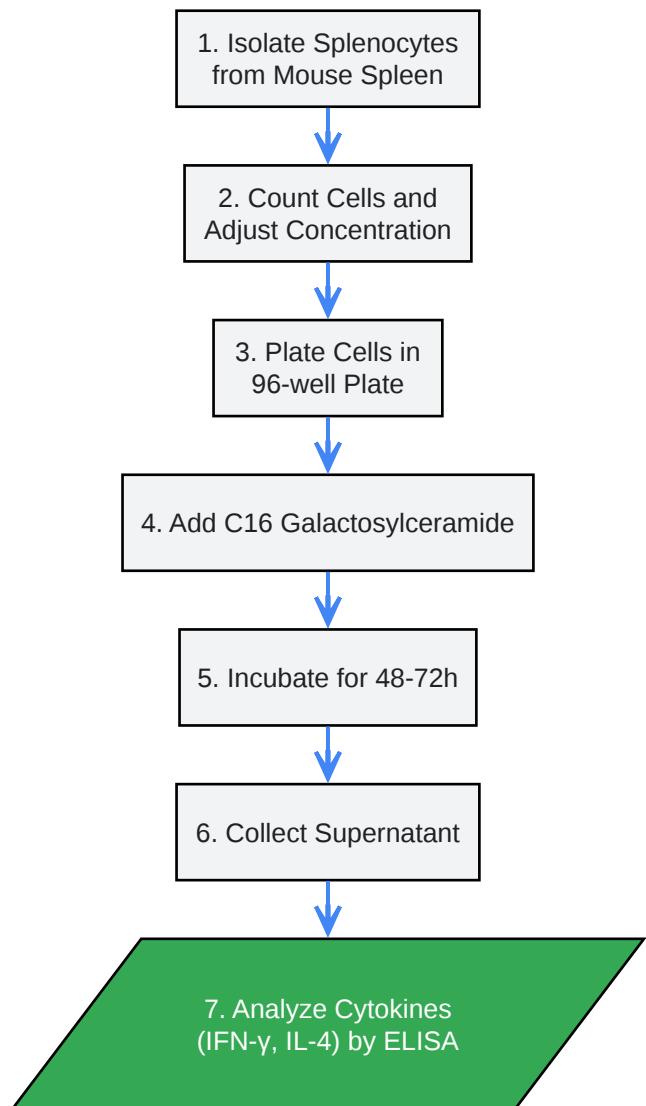
## Signaling Pathway of iNKT Cell Activation



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Caption: iNKT cell activation by **C16 Galactosylceramide** presented on CD1d.

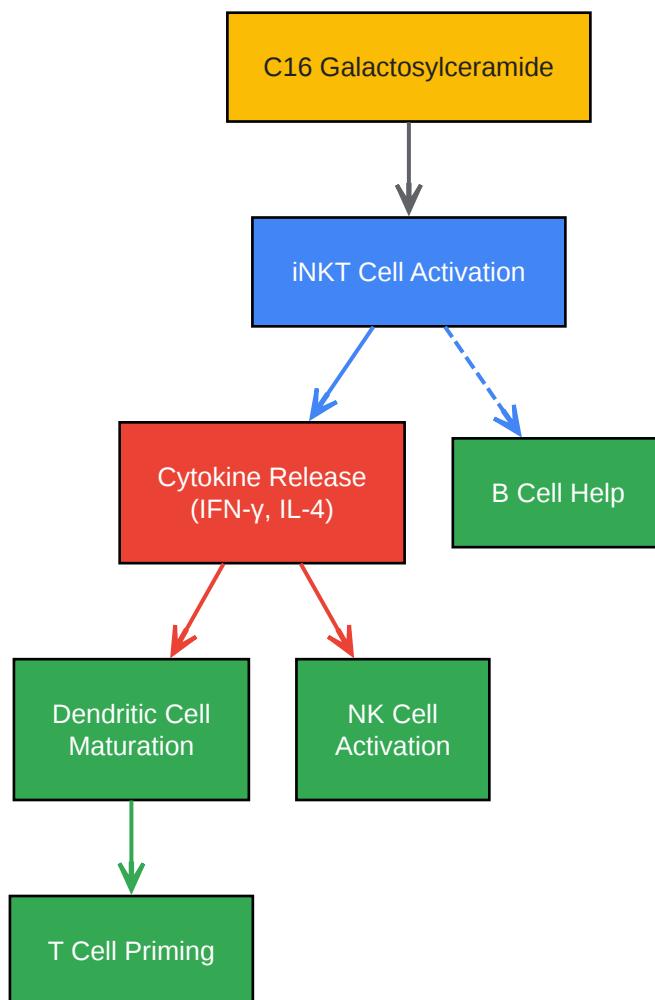
## Experimental Workflow for In Vitro Murine Splenocyte Activation



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Caption: Workflow for stimulating murine splenocytes with **C16 Galactosylceramide**.

## Logical Relationship of Downstream Immune Activation



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Caption: Downstream effects following iNKT cell activation by **C16 Galactosylceramide**.

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- To cite this document: BenchChem. [Application of C16 Galactosylceramide in Immune Cell Activation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019202#application-of-c16-galactosylceramide-in-immune-cell-activation-studies>]

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